2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile
Description
Properties
IUPAC Name |
2-[3-(trifluoromethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-1-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3O/c10-9(11,12)8-6-5-16-4-1-7(6)15(14-8)3-2-13/h1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKHRSUQHOSZOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N(N=C2C(F)(F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Component Reaction Using Pyrazolone, Malononitrile, and Trifluoromethyl Ketones
One of the most efficient and widely reported methods involves a tandem Michael addition followed by cyclization and aromatization steps. The general procedure includes:
- Reactants : Pyrazolone derivatives, malononitrile, and α,β-unsaturated trifluoromethyl ketones.
- Conditions : Typically carried out in ethanol with a base catalyst such as piperidine or sodium acetate.
- Mechanism : The pyrazolone undergoes Michael addition to the trifluoromethyl ketone, followed by intramolecular cyclization to form the dihydropyranopyrazole ring system bearing the trifluoromethyl substituent at the 3-position and a cyano group at the acetonitrile moiety.
This method yields the target compound in moderate to high yields (typically 70-94%) and is amenable to various substituted pyrazolones and trifluoromethyl ketones, allowing structural diversity.
Two-Component Condensation of 4-Benzylidene-Pyrazol-5-one with Malononitrile
Another approach involves refluxing 4-benzylidene-pyrazol-5-one with malononitrile in methanol in the presence of sodium acetate as a catalyst. This method is efficient for producing pyrano[2,3-c]pyrazoles with cyano substituents and can be adapted for trifluoromethyl-substituted benzylidene derivatives to introduce the trifluoromethyl group.
- Yields : High yields reported (87-94%).
- Advantages : Simple setup, mild conditions, and good functional group tolerance.
Use of α,β-Trifluoromethyl Ketones in Tandem Michael Addition and Cyclization
Wang et al. developed a synthesis route where 6-hydroxy-6-trifluoromethyl-pyrano[2,3-c]pyrazoles were obtained by reacting pyrazolones with α,β-trifluoromethyl ketones under reflux conditions. The reaction proceeds via Michael addition followed by cyclization and aromatization.
- Yields : Excellent yields ranging from 85-99%.
- Significance : This method specifically allows the introduction of the trifluoromethyl group at the 3-position of the pyran ring, which is critical for the pharmacological properties of the target compound.
Reaction Conditions and Catalysts
| Method | Solvent | Catalyst | Temperature | Reaction Time | Yield (%) |
|---|---|---|---|---|---|
| Pyrazolone + Malononitrile + CF3-ketone | Ethanol | Piperidine | Reflux | 2-4 hours | 70-94 |
| 4-Benzylidene-Pyrazol-5-one + Malononitrile | Methanol | Sodium acetate | Reflux | 1-3 hours | 87-94 |
| Pyrazolone + α,β-Trifluoromethyl Ketone | Ethanol | None or base | Reflux | 3-5 hours | 85-99 |
Mechanistic Insights
The preparation of 2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile generally involves:
Step 1: Michael Addition
The nucleophilic pyrazolone attacks the electrophilic β-position of the α,β-unsaturated trifluoromethyl ketone.Step 2: Cyclization
Intramolecular nucleophilic attack leads to the formation of the dihydropyran ring fused to the pyrazole.Step 3: Aromatization
Final rearrangements and elimination steps stabilize the fused heterocyclic system.
This sequence is often facilitated by base catalysis and heating, which promote reaction kinetics and product formation.
Representative Research Findings
Aslam et al. (2018) summarized various synthetic pathways to pyrano[2,3-c]pyrazoles, highlighting the importance of multi-component reactions and the role of catalysts such as sodium acetate and piperidine in achieving high yields and selectivity. They also noted that trifluoromethyl-substituted derivatives could be efficiently synthesized using α,β-trifluoromethyl ketones under reflux conditions in ethanol.
Recent studies on dihydropyranopyrazole derivatives as PDE2 inhibitors, which include trifluoromethyl-substituted compounds, indicate that the trifluoromethyl group enhances biological activity and can be introduced via the synthetic routes described above.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Catalyst | Solvent | Temperature | Yield Range (%) | Notes |
|---|---|---|---|---|---|---|
| Multi-component reaction (Michael addition + cyclization) | Pyrazolone, malononitrile, α,β-trifluoromethyl ketone | Piperidine | Ethanol | Reflux | 70-94 | Versatile, high yield, suitable for CF3 substitution |
| Two-component condensation | 4-Benzylidene-pyrazol-5-one, malononitrile | Sodium acetate | Methanol | Reflux | 87-94 | Simple, mild, high yield |
| Tandem Michael addition with CF3 ketones | Pyrazolone, α,β-trifluoromethyl ketone | None or base | Ethanol | Reflux | 85-99 | Excellent yields, direct CF3 incorporation |
Chemical Reactions Analysis
Types of Reactions
2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Neuropharmacological Applications
This compound has been investigated for its potential as a modulator of AMPA receptors, which are critical in synaptic transmission and plasticity. Research indicates that derivatives of this compound can enhance AMPA receptor activity, suggesting applications in treating neurodegenerative diseases and cognitive disorders. For instance, a study highlighted its role in potentiating AMPA receptors, which could lead to advancements in therapies for conditions like Alzheimer's disease and other forms of dementia .
Antifungal Activity
The antifungal properties of compounds similar to 2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile have been explored. In vitro studies have shown that certain derivatives exhibit significant antifungal activity against pathogens such as Fusarium graminearum, indicating potential applications in agriculture for crop protection against fungal diseases .
Agricultural Science
Pesticide Development
Due to the trifluoromethyl group present in the compound, it has been studied for its potential use as a pesticide. The incorporation of such groups often enhances the biological activity of organic compounds, making them more effective against pests while potentially reducing toxicity to non-target organisms. This aspect is crucial for developing safer agricultural practices and sustainable pest control methods.
Materials Science
Synthesis of Functional Materials
The unique chemical structure allows for the synthesis of functional materials with specific properties. For example, the compound can be utilized in creating polymers or nanomaterials that exhibit enhanced thermal stability or electrical conductivity. These materials can find applications in electronics or as advanced coatings.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Modifications
a. 2-(3-(Trifluoromethyl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile
- Key Difference: Replacement of the pyrano ring’s oxygen with sulfur (thiopyrano).
- Thiopyrano derivatives may exhibit enhanced π-π stacking in biological systems but reduced thermal stability compared to oxygen analogues.
- Safety : Requires stringent handling due to flammability and toxicity risks .
b. 2-(3-(Thiophen-2-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile
- Key Difference : Thiophene substituent at position 3 instead of trifluoromethyl.
- Impact : Thiophene’s aromaticity increases π-conjugation, possibly improving binding to aromatic protein pockets. However, the absence of -CF₃ reduces electron-withdrawing effects, which may lower metabolic resistance compared to the trifluoromethyl analogue .
Pyrano[2,3-c]pyrazole Derivatives
a. 6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (3s)
- Key Features : Chlorophenyl and methoxyphenyl substituents; nitrile at position 3.
- Impact : The methoxy group (-OCH₃) donates electrons, contrasting with -CF₃’s electron-withdrawing nature. This difference may reduce oxidative stability but enhance solubility in polar solvents. Reported melting point: 170.7–171.2 °C .
b. 6-Amino-1-(4-chlorophenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (3t)
- Key Features : Chlorophenyl and phenyl groups; nitrile at position 4.
- Comparison : The absence of -CF₃ likely diminishes hydrophobic interactions in biological targets, but the chloro substituent may enhance halogen bonding .
Fluorinated Quinolone Derivatives
Compounds such as 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolones (e.g., 8a–i) share a pyrazolo-pyridine core fused to quinolones.
- Key Differences: Quinolone backbone vs. pyrano-pyrazole.
- Impact: The quinolone’s carboxylic acid group enables metal chelation (e.g., in antimicrobial activity), while the pyrano-pyrazole nitrile may participate in nucleophilic reactions. Both systems utilize -CF₃ for enhanced bioavailability .
Bis-Pyridine and Thieno-Pyridine Derivatives
Compounds like bis[6-(2-aryl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile] (6a,b) and thieno[2,3-b]pyridine-carboxamide (9a,b) feature dual heterocyclic systems.
- Key Differences : Thioxo (-S) and carboxamide (-CONH₂) groups vs. nitrile and -CF₃.
- The trifluoromethyl-nitrilo combination in the target compound may offer a balance between lipophilicity and reactivity .
Data Tables
Table 1: Structural and Physical Properties
Research Findings and Trends
- Synthetic Routes : The target compound’s synthesis likely parallels methods for pyrazolo-pyridines, involving cyclization of nitrile precursors (e.g., acrylonitrile) and Boc-protected intermediates .
- Biological Relevance : The -CF₃ group’s role in resisting enzymatic degradation is critical for pesticidal applications (cf. fipronil in ) and antimicrobial activity .
- Safety Profile: Thiopyrano analogues demand rigorous storage conditions (dry, ventilated) due to corrosion and flammability risks, unlike oxygenated variants .
Biological Activity
The compound 2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis, and structure-activity relationships (SAR).
Synthesis of the Compound
The synthesis of this compound typically involves a multi-step process. The initial steps may include the formation of the pyrazole core followed by the introduction of the trifluoromethyl and acetonitrile groups. Techniques such as cyclization reactions and the use of various catalysts are common in the synthetic route.
Antibacterial Activity
Recent studies indicate that derivatives of pyrazole compounds exhibit significant antibacterial properties. For instance, compounds similar to this compound have been tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 20 to 25 μg/mL against Gram-positive and Gram-negative bacteria .
| Bacterial Strain | MIC (μg/mL) | Comparison Drug |
|---|---|---|
| Staphylococcus aureus | 20 | Ampicillin |
| Escherichia coli | 25 | Cefazolin |
Antitumor Activity
Pyrazole derivatives have also shown promise as antitumor agents. The compound's structural features allow it to inhibit key signaling pathways involved in cancer cell proliferation. Notably, pyrazoles have demonstrated inhibitory activity against targets such as BRAF(V600E) and EGFR . Research indicates that certain derivatives can lead to significant tumor cell death in vitro.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole compounds is another area of interest. Some studies have reported that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation . This inhibition could translate into therapeutic applications for inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the trifluoromethyl group or the dihydropyrano structure can significantly impact efficacy and selectivity against target proteins. For example, variations in substituents on the pyrazole ring have been linked to enhanced antibacterial properties .
Case Studies
- Antibacterial Screening : A study screened various pyrazole derivatives against clinical bacterial strains, revealing that some exhibited superior activity compared to standard antibiotics like ampicillin and cefazolin .
- Antitumor Efficacy : In vitro studies demonstrated that specific pyrazole derivatives could effectively induce apoptosis in cancer cell lines by targeting EGFR and related pathways .
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended to confirm the structure of 2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile?
- Methodology : Use a combination of -NMR, -NMR, and HRMS. For -NMR, observe characteristic peaks for the pyranopyrazole ring protons (e.g., δ 4.07–4.11 ppm for CH/CH groups) and the acetonitrile moiety (δ ~3.0–3.5 ppm). -NMR should confirm the trifluoromethyl group (δ ~118–120 ppm, q, Hz) and nitrile carbon (δ ~115–120 ppm). HRMS should match the molecular formula (CHFNS, m/z 247.24) .
Q. What are the critical safety considerations for handling this compound in laboratory settings?
- Methodology : Store in a dry, ventilated area away from heat/open flames (due to flammability risks). Use PPE (gloves, goggles) to avoid skin/eye contact. In case of inhalation, move to fresh air and administer oxygen if needed. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. How can researchers validate the purity of this compound post-synthesis?
- Methodology : Perform HPLC with a C18 column and UV detection (λ = 254 nm). Use a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (gradient elution). Purity >95% is typically acceptable for biological assays. Confirm residual solvents via GC-MS .
Advanced Research Questions
Q. What synthetic strategies optimize the yield of this compound in multi-step reactions?
- Methodology :
- Step 1 : Condense pyranopyrazole precursors (e.g., 3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazole) with acetonitrile derivatives under nitrogen using NaHSO as a catalyst in ethanol-water (1:1) at 80°C .
- Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/petroleum ether). Monitor reaction progress by TLC (R = 0.3–0.5). Yields can be improved by controlling stoichiometry (1:1 molar ratio) and reaction time (12–24 hrs) .
Q. How can computational chemistry aid in predicting the reactivity of this compound?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to analyze:
- Electron density maps for nucleophilic/electrophilic sites (e.g., nitrile group).
- Frontier molecular orbitals (HOMO-LUMO gap) to predict stability.
- Solvent effects (e.g., acetonitrile vs. DMSO) on reaction pathways .
Q. What analytical challenges arise in resolving spectral contradictions (e.g., unexpected -NMR shifts)?
- Methodology :
- Issue : Overlapping peaks due to diastereotopic protons in the pyranopyrazole ring.
- Solution : Use - COSY and NOESY to assign stereochemistry. Variable-temperature NMR (e.g., 25°C to 60°C) can resolve dynamic effects .
Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?
- Methodology : Compare metabolic stability using liver microsomes (human/rat). The CF group enhances lipophilicity (logP ~2.5), improving membrane permeability but potentially reducing aqueous solubility. Adjust formulations (e.g., PEG-based) to balance bioavailability .
Q. What crystallography techniques are suitable for resolving its solid-state structure?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
